Cas no 317332-83-5 (1,3-Propanedione,1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]-)

1,3-Propanedione,1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]- structure
317332-83-5 structure
Product Name:1,3-Propanedione,1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]-
CAS-nummer:317332-83-5
MF:C22H19NO2
MW:329.391765832901
CID:315539
PubChem ID:457919
Update Time:2025-04-19

1,3-Propanedione,1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Propanedione,1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]-
    • 1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione
    • 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
    • DTXSID00185624
    • 1,3-Diketone A
    • 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-[3-(phenylmethyl)phenyl]-
    • 317332-83-5
    • 1-(3-benzylphenyl)-3-(4-methyl-2-pyridyl)propane-1,3-dione
    • SCHEMBL7077794
    • 1-(3-Benzylphenyl)-3-(4-methylpyridin-2-yl)-propane-1,3-dione
    • FQCWXXQNGKKETK-UHFFFAOYSA-N
    • Inchi: 1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3
    • InChI-sleutel: FQCWXXQNGKKETK-UHFFFAOYSA-N
    • LACHT: O=C(CC(C1C=C(C)C=CN=1)=O)C1=CC=CC(=C1)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 329.14167
  • Monoisotopische massa: 329.141579
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 6
  • Complexiteit: 455
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47
  • XLogP3: 4.7

Experimentele eigenschappen

  • Dichtheid: 1.152
  • Kookpunt: 537.2°Cat760mmHg
  • Vlampunt: 271.7°C
  • Brekindex: 1.602
  • PSA: 47.03

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